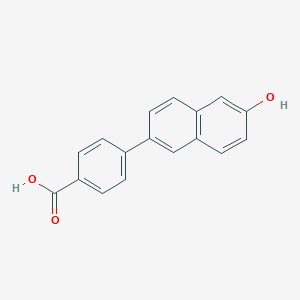

4-(6-Methoxynaphthalen-2-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

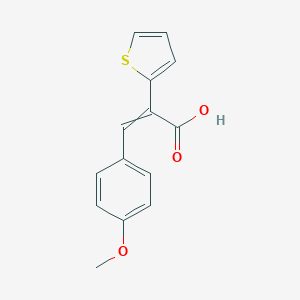

4-(6-Methoxynaphthalen-2-yl)benzoic acid is a chemical compound with the molecular formula C18H14O3 and a molecular weight of 278.31 g/mol . It is categorized as an intermediate, impurity, metabolite, and pharmaceutical standard . This compound is also known by several synonyms, including benzoic acid, 4-(6-methoxy-2-naphthalenyl), and 2-(4′-carboxyphenyl)-6-methoxynaphthalene .

Mechanism of Action

Target of Action

The primary target of 4-(6-Methoxynaphthalen-2-yl)benzoic acid and its derivatives is the Enoyl-acyl carrier protein reductase (FABI) enzyme . This enzyme is responsible for catalyzing the final step of bacterial fatty acid biosynthesis, making it an attractive target for the development of novel antibacterial agents .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial fatty acid biosynthesis pathway . By inhibiting the FABI enzyme, the compound disrupts this pathway, leading to a decrease in the production of bacterial fatty acids. These fatty acids are essential components of the bacterial cell membrane, and their reduction can lead to cell death.

Pharmacokinetics

The compound’s predicted properties include a boiling point of 5087±380 °C, a density of 1280±006 g/cm3 at 20 °C, and a pKa of 414±010 . These properties may influence the compound’s bioavailability, but further studies are needed to confirm this.

Result of Action

The inhibition of the FABI enzyme by this compound leads to a disruption in the bacterial fatty acid biosynthesis pathway . This disruption results in a decrease in the production of bacterial fatty acids, leading to bactericidal effects. Some derivatives of the compound have shown potent antibacterial activity against various bacterial strains, including Bacillus subtilis and Streptococcus pneumonia .

Preparation Methods

The synthesis of 4-(6-Methoxynaphthalen-2-yl)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.

Chemical Reactions Analysis

4-(6-Methoxynaphthalen-2-yl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts . This reaction forms carbon-carbon bonds and is known for its mild reaction conditions and high functional group tolerance . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

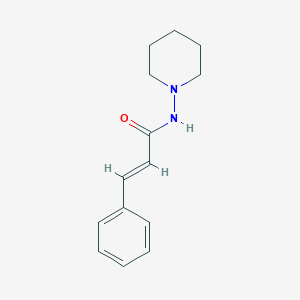

4-(6-Methoxynaphthalen-2-yl)benzoic acid has several scientific research applications. It is used as an intermediate in the synthesis of various pharmaceutical compounds . Additionally, it has been studied for its potential antibacterial activity. For example, derivatives of 6-methoxy-2-naphthyl propanamide have shown potent antibacterial activity against several bacterial strains, including Streptococcus pneumoniae, Bacillus subtilis, and Staphylococcus aureus . These derivatives have been evaluated for their minimum inhibitory concentrations and have shown promising results compared to reference drugs such as Gentamicin and Ampicillin .

Comparison with Similar Compounds

4-(6-Methoxynaphthalen-2-yl)benzoic acid can be compared to other similar compounds, such as 2-bromo-6-methoxynaphthalene and 6-methoxy-2-naphthaleneboronic acid . These compounds share structural similarities but differ in their functional groups and reactivity. For example, 2-bromo-6-methoxynaphthalene is used in the synthesis of nabumetone, a nonsteroidal anti-inflammatory drug, through the Heck reaction . On the other hand, 6-methoxy-2-naphthaleneboronic acid is commonly used in Suzuki-Miyaura coupling reactions .

Properties

IUPAC Name |

4-(6-methoxynaphthalen-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-21-17-9-8-15-10-14(6-7-16(15)11-17)12-2-4-13(5-3-12)18(19)20/h2-11H,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAKHWYFOPIVQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4E)-4-[[2-[[(E)-[4,5-dioxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione](/img/structure/B217750.png)

![2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid](/img/structure/B217754.png)